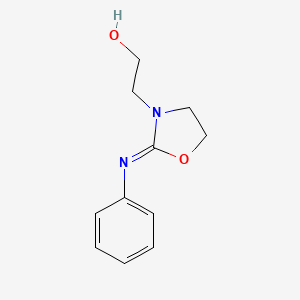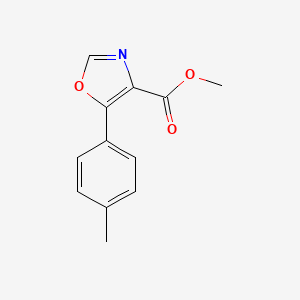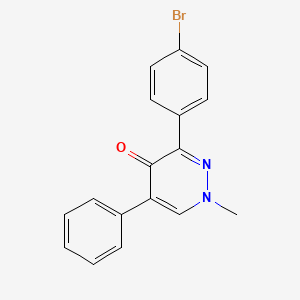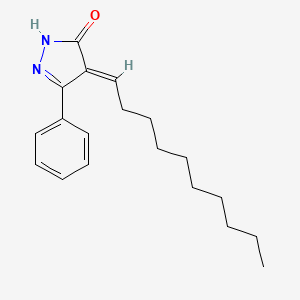![molecular formula C10H22N2O B12903464 2-{Methyl[3-(pyrrolidin-1-yl)propyl]amino}ethan-1-ol CAS No. 62237-08-5](/img/structure/B12903464.png)
2-{Methyl[3-(pyrrolidin-1-yl)propyl]amino}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{Methyl[3-(pyrrolidin-1-yl)propyl]amino}ethan-1-ol is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Methyl[3-(pyrrolidin-1-yl)propyl]amino}ethan-1-ol typically involves the reaction of 3-(pyrrolidin-1-yl)propylamine with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-{Methyl[3-(pyrrolidin-1-yl)propyl]amino}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methyl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-{Methyl[3-(pyrrolidin-1-yl)propyl]amino}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-methyl-3-(pyrrolidin-1-yl)propan-1-amine
- 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one
- 4F-3-methyl-α-PHP (1-(4-fluoro-3-methyl-phenyl)-2-pyrrolidin-1-yl-hexan-1-one)
Uniqueness
2-{Methyl[3-(pyrrolidin-1-yl)propyl]amino}ethan-1-ol is unique due to its specific structural features, such as the presence of both a pyrrolidine ring and a methylated amino group.
Eigenschaften
| 62237-08-5 | |
Molekularformel |
C10H22N2O |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
2-[methyl(3-pyrrolidin-1-ylpropyl)amino]ethanol |
InChI |
InChI=1S/C10H22N2O/c1-11(9-10-13)5-4-8-12-6-2-3-7-12/h13H,2-10H2,1H3 |
InChI-Schlüssel |
CWAVNUIAGFQGRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCCN1CCCC1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


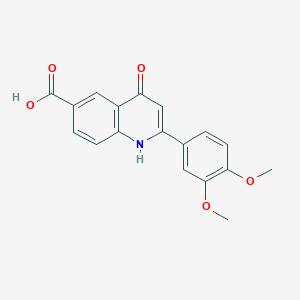
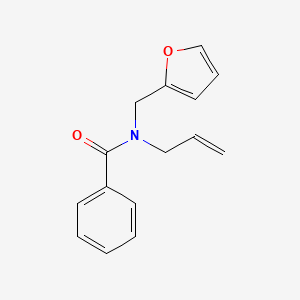


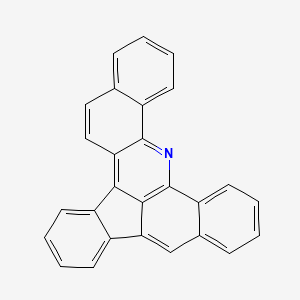
![3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12903416.png)
